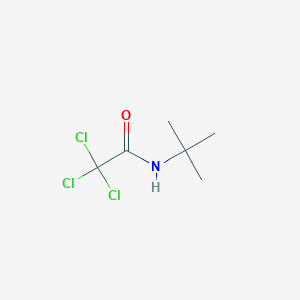

N-tert-butyl-2,2,2-trichloroacetamide

Description

Propriétés

Numéro CAS |

15679-00-2 |

|---|---|

Formule moléculaire |

C6H10Cl3NO |

Poids moléculaire |

218.5 g/mol |

Nom IUPAC |

N-tert-butyl-2,2,2-trichloroacetamide |

InChI |

InChI=1S/C6H10Cl3NO/c1-5(2,3)10-4(11)6(7,8)9/h1-3H3,(H,10,11) |

Clé InChI |

KHSSPZJNBPLHRP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)NC(=O)C(Cl)(Cl)Cl |

Origine du produit |

United States |

structure of N-tert-butyl-2,2,2-trichloroacetamide vs tert-butyl trichloroacetimidate

An In-depth Technical Guide to the Structure, Reactivity, and Application of N-tert-butyl-2,2,2-trichloroacetamide and tert-butyl trichloroacetimidate

Abstract

N-tert-butyl-2,2,2-trichloroacetamide and tert-butyl 2,2,2-trichloroacetimidate are constitutional isomers that, despite sharing the same molecular formula (C₆H₁₀Cl₃NO), exhibit profoundly different chemical properties and applications in modern organic synthesis. The former is a stable amide, while the latter is a highly reactive imidate ester, primarily utilized as a powerful reagent for tert-butylation. This guide provides a detailed comparative analysis of their structure, synthesis, and reactivity, offering field-proven insights and experimental protocols for researchers, scientists, and professionals in drug development. We will explore the electronic and steric factors that govern their distinct behaviors, from the resonance-stabilized nature of the amide to the acid-catalyzed activation of the imidate for group transfer reactions.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two compounds lies in the connectivity of the atoms, which defines their functional group: an amide versus an imidate. This structural variance dictates their electronic distribution, stability, and ultimate synthetic utility.

-

N-tert-butyl-2,2,2-trichloroacetamide is a secondary amide where the tert-butyl group is directly bonded to the nitrogen atom of the acetamide backbone.

-

tert-Butyl trichloroacetimidate is an imidate, specifically the tert-butyl ester of trichloroacetimidic acid. Here, the tert-butyl group is bonded to an oxygen atom, which is part of a C=N double bond system.

The structural difference is visualized below.

Figure 1: Molecular structures of the amide and imidate isomers.

This seemingly subtle isomeric difference leads to a cascade of contrasting properties, summarized below.

| Property | N-tert-butyl-2,2,2-trichloroacetamide | tert-butyl trichloroacetimidate | Reference(s) |

| Molecular Formula | C₆H₁₀Cl₃NO | C₆H₁₀Cl₃NO | [1] |

| Molecular Weight | 218.51 g/mol | 218.51 g/mol | [1] |

| CAS Number | 15679-00-2 | 98946-18-0 | [1] |

| Appearance | White solid | Colorless liquid or low-melting solid | [2][3] |

| Melting Point | ~82 °C (for similar structures) | 21 °C | [4] |

| Boiling Point | 255.1 °C at 760 mmHg | 64-71 °C at 10 mmHg | [1][4] |

| Density | 1.302 g/cm³ | 1.221 g/mL at 25 °C | [1][4] |

Table 1: Comparative physicochemical properties.

The most telling distinctions are the melting and boiling points. The higher boiling point of the amide is indicative of stronger intermolecular forces, likely hydrogen bonding involving the N-H group, and its greater overall stability. The imidate's low melting point and volatility are characteristic of a less polar, more reactive molecule.

Synthesis and Spectroscopic Characterization

The synthetic routes to these isomers are entirely different, reflecting their distinct functional groups.

Synthesis of N-tert-butyl-2,2,2-trichloroacetamide (Amide)

The amide is typically formed via standard amide bond formation, for instance, from an amine and an acyl chloride. A more contemporary method involves the photo-on-demand reaction of tetrachloroethylene (TCE) with tert-butylamine.[2][5][6] This process leverages a photochemical reaction to generate a trichloroacetyl equivalent in situ.

-

A cylindrical quartz flask equipped with a magnetic stir bar and a gas inlet is charged with tetrachloroethylene (TCE, 20 mL, 196 mmol) and tert-butylamine hydrochloride (2.19 g, 20 mmol).

-

The flask is placed in a heating block, and the solution is vigorously stirred while bubbling with O₂ (0.1 L/min).

-

The reaction mixture is irradiated with a 20 W low-pressure mercury lamp (LPML) for 2 hours at 80 °C.

-

After 2 hours, the lamp is turned off, and the mixture is stirred for an additional 3 hours at 120 °C to ensure complete reaction.

-

Upon cooling, the solution is washed with water and extracted three times with dichloromethane (CH₂Cl₂).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude solid is washed with n-hexane to afford N-(tert-butyl)-2,2,2-trichloroacetamide as a white solid (yield: ~71%).[2]

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.48 (br s, 1H, NH), 1.43 (s, 9H, C(CH₃)₃).[7]

-

¹³C NMR (100 MHz, CDCl₃): δ 160.4 (C=O), 93.3 (CCl₃), 53.0 (C(CH₃)₃), 28.1 (C(CH₃)₃).[7]

Synthesis of tert-butyl trichloroacetimidate (Imidate)

The imidate is prepared by the base-catalyzed addition of an alcohol to a nitrile, a classic reaction known as the Pinner reaction. Specifically, tert-butanol is reacted with trichloroacetonitrile in the presence of a strong, non-nucleophilic base.[8]

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (N₂ or Ar), a solution of tert-butanol (1.0 eq) in diethyl ether is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Trichloroacetonitrile (1.1 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is carefully quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 8.25 (br s, 1H, NH), 1.50 (s, 9H, C(CH₃)₃).

-

Physical Properties: It is a colorless liquid or a white solid with a melting point of 21 °C.[4]

Figure 2: Contrasting synthetic pathways to the amide and imidate isomers.

Comparative Reactivity and Mechanistic Analysis

The electronic structures of the amide and imidate functionalities are the root cause of their divergent reactivity.

Figure 3: Electronic differences between amide and imidate groups.

N-tert-butyl-2,2,2-trichloroacetamide: The Stable Amide

The amide functional group is exceptionally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl π-system.[9][10] This resonance has two major consequences:

-

Reduced Basicity/Nucleophilicity: The nitrogen lone pair is less available to act as a base or nucleophile. Amides are significantly weaker bases than amines.[11][12]

-

Reduced Electrophilicity: The delocalization reduces the partial positive charge on the carbonyl carbon, making it less susceptible to attack by nucleophiles compared to other carboxylic acid derivatives.[10]

As a result, N-tert-butyl-2,2,2-trichloroacetamide is a relatively inert molecule. It does not readily participate in reactions unless harsh conditions (e.g., strong acid or base for hydrolysis) are employed. Its primary role is that of a stable final product or a robust building block in a larger molecular framework.

tert-butyl trichloroacetimidate: The Reactive Electrophile

In stark contrast, the imidate is a potent electrophilic reagent. The nitrogen lone pair is localized and part of a C=N π-bond, making it basic and the primary site of activation.[13] Under acidic conditions (Brønsted or Lewis), the imidate nitrogen is protonated, creating an excellent leaving group (the neutral and stable trichloroacetamide). This activation unmasks the electrophilic character of the tert-butyl group.

The primary utility of tert-butyl trichloroacetimidate is to serve as a source of a "t-Bu⁺" equivalent for the tert-butylation of various nucleophiles under remarkably mild conditions.[4][14][15][16]

Key Applications & Mechanism:

-

tert-Butylation of Alcohols/Phenols and Carboxylic Acids: This is the most common application, providing a mild and efficient route to tert-butyl ethers and esters, which are valuable protecting groups in multi-step synthesis.[14][17][18] The reaction is catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., TfOH). The byproduct, trichloroacetamide, is inert and easily removed.

-

tert-Butylation of Amines: While less common, copper-catalyzed protocols have been developed for the N-tert-butylation of aromatic amines.[19]

Figure 4: General mechanism for acid-catalyzed tert-butylation.

Causality Behind Experimental Choices: The choice of a catalytic amount of a non-nucleophilic acid is critical. It must be strong enough to protonate the imidate nitrogen but should not interfere with the primary nucleophile (the alcohol, acid, etc.). Solvents like dichloromethane or nitromethane are often used as they are non-polar and do not compete in the reaction.[17][19]

A key limitation of tert-butyl trichloroacetimidate is its thermal instability. At elevated temperatures, it can undergo elimination to form isobutylene and trichloroacetamide, which can limit reaction yields if heating is required.[17][20]

Relevance in Drug Development and Advanced Synthesis

The distinct reactivities of these isomers define their roles in the synthesis of complex molecules, including pharmaceuticals.

-

N-tert-butyl-2,2,2-trichloroacetamide represents a highly stable structural motif. The trichloroacetamide group itself can be part of a pharmacologically active molecule or serve as a precursor that can be hydrolyzed or otherwise transformed in a later synthetic step. Its stability makes it ideal for inclusion in structures that must withstand various reaction conditions.

-

tert-butyl trichloroacetimidate is a cornerstone reagent for protecting group strategies . The ability to introduce the acid-labile tert-butyl ether or ester protecting groups under very mild, often neutral or weakly acidic conditions, is invaluable in the total synthesis of natural products and the development of drug candidates.[4][21] This method avoids the harsh acidic conditions required by traditional methods (e.g., using isobutylene and strong acid), thus preserving sensitive functional groups elsewhere in the molecule.

Furthermore, the trichloroacetimidate functional group is of paramount importance in the field of glycosylation chemistry .[22][23] While the tert-butyl variant is used for t-butylation, glycosyl trichloroacetimidates (where the tert-butyl group is replaced by a sugar moiety) are among the most powerful and widely used glycosyl donors for the stereoselective synthesis of oligosaccharides and glycoconjugates—molecules of immense biological and therapeutic importance.[24][25][26] The principles of acid-catalyzed activation and reaction with nucleophiles are directly transferable from the tert-butyl reagent to these more complex systems.

Conclusion

N-tert-butyl-2,2,2-trichloroacetamide and tert-butyl trichloroacetimidate provide a compelling case study in how constitutional isomerism dictates chemical function.

-

The amide is defined by the stability conferred by resonance, rendering it a robust and relatively unreactive entity suitable as a structural component.

-

The imidate , lacking this resonance stabilization and possessing a basic nitrogen atom, serves as a versatile and highly reactive electrophilic reagent upon acid activation.

For the medicinal chemist and process developer, understanding this dichotomy is crucial. tert-Butyl trichloroacetimidate is the tool for executing a specific, mild transformation—the introduction of a tert-butyl group. In contrast, N-tert-butyl-2,2,2-trichloroacetamide is the resulting stable linkage or building block. The former is a means to an end, while the latter is often the end itself. This fundamental difference in reactivity and stability governs their selection and application in the intricate world of organic synthesis.

References

-

Chem-Impex. tert-Butyl 2,2,2-trichloroacetimidate. [Link]

-

Fukuyama, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega. [Link]

-

Adhikari, A. A. (2015). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. Syracuse University Dissertations. [Link]

-

Fukuyama, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Publications. [Link]

-

Li, Y., et al. (2020). Reactions of glycosyl trichloroacetimidate with tert‐butyl gensitate. ResearchGate. [Link]

-

Zhang, D-W., et al. (2016). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

-

Adhikari, A. A., et al. (2015). Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides. NIH National Center for Biotechnology Information. [Link]

-

Wikipedia. Overman rearrangement. [Link]

-

Grokipedia. Overman rearrangement. [Link]

-

SpectraBase. N-(tert-butyl)-2,2,2-trichloroacetamide. [Link]

-

Shah, J. P., et al. (2015). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. NIH National Center for Biotechnology Information. [Link]

-

PubChem. N-tert-butyl-2,2,2-trichloroacetamide. [Link]

-

Schmidt, R. R. (2006). Novel Trichloroacetimidates and their Reactions. University of Konstanz. [Link]

-

Pfrengle, F. (2017). An Empirical Understanding of the Glycosylation Reaction. Max-Planck-Gesellschaft. [Link]

-

van der Vorm, S. (2023). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. [Link]

-

Fukuyama, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. Kobe University Repository. [Link]

-

Tvaroška, I., et al. (2021). Anion-Assisted Glycosylation of Galactose: A Computational Study. NIH National Center for Biotechnology Information. [Link]

-

Patsnap Eureka. (2024). Amide vs Amine: Functional Groups, Reactions, and Uses. [Link]

-

Quora. (2018). Which is more reactive, amine or amide?. [Link]

-

Challis, B. C., and Challis, J. A. (1970). The imidate–amide rearrangement: an explanation for the ambident nucleophilic properties of neutral amides. RSC Publishing. [Link]

-

Cran, J. W., et al. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. [Link]

-

Kovács, L., et al. (2000). The evaluation of b,b,b-trichloro-tert.-butyl (Tcb) group for the protection of carboxyl functionality. MDPI. [Link]

-

Chemistry Steps. (2020). Amides - Structure and Reactivity. [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. [Link]

Sources

- 1. N-tert-butyl-2,2,2-trichloroacetamide | 15679-00-2 [chemnet.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 369331000 [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 7. surface.syr.edu [surface.syr.edu]

- 8. Overman Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Amide vs Amine: Functional Groups, Reactions, and Uses [eureka.patsnap.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. Amides and Imides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. quora.com [quora.com]

- 13. guidechem.com [guidechem.com]

- 14. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]

- 15. CAS 98946-18-0: tert-Butyl 2,2,2-trichloroacetimidate [cymitquimica.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tert-Butyl Ethers [organic-chemistry.org]

- 19. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]

- 20. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 24. pure.mpg.de [pure.mpg.de]

- 25. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 26. Anion-Assisted Glycosylation of Galactose: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Substituted Guanidines via Reaction of N-tert-butyl-2,2,2-trichloroacetamide with Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium functional group is a prevalent motif in numerous biologically active molecules and a cornerstone in medicinal chemistry and drug development. This document provides a comprehensive guide to the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted-N-tert-butylguanidines through the reaction of N-tert-butyl-2,2,2-trichloroacetamide with primary and secondary aliphatic amines. This protocol offers a valuable alternative to classical guanidinylation methods, leveraging a readily accessible starting material. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step experimental procedures, and discuss the expected outcomes and potential challenges.

Introduction

Guanidines are characterized by their strong basicity and ability to form stable salts, properties that are crucial for their biological activity. They are found in a wide array of natural products and pharmaceuticals, exhibiting diverse therapeutic effects, including antiviral, antifungal, and anticancer properties.[1] The synthesis of substituted guanidines is therefore a topic of significant interest in organic and medicinal chemistry.[2][3]

Mechanistic Insights: The Role of the Trichloromethyl Group

The reactivity of N-tert-butyl-2,2,2-trichloroacetamide is primarily dictated by the electron-withdrawing nature of the trichloromethyl group. This group significantly enhances the electrophilicity of the carbonyl carbon and facilitates its transformation into a highly reactive intermediate upon treatment with a base. A plausible mechanism for the reaction with aliphatic amines is outlined below.

The reaction is initiated by the deprotonation of the amide proton by a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydroxide. This is followed by the elimination of a chloride ion to form a dichloroketeneimine intermediate. The highly electrophilic central carbon of the dichloroketeneimine is then attacked by the aliphatic amine. Subsequent elimination of the remaining two chloride ions and proton exchange leads to the formation of a carbodiimide intermediate. Finally, a second molecule of the amine adds to the carbodiimide to yield the desired substituted guanidine.

Caption: Proposed reaction mechanism for guanidine synthesis.

Experimental Protocols

This section provides a general protocol for the synthesis of substituted guanidines from N-tert-butyl-2,2,2-trichloroacetamide and aliphatic amines. The reaction conditions may require optimization depending on the specific amine used.

Materials and Reagents

-

N-tert-butyl-2,2,2-trichloroacetamide

-

Aliphatic amine (primary or secondary)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydroxide (NaOH)

-

Anhydrous acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-tert-butyl-2,2,2-trichloroacetamide (1.0 equiv).

-

Solvent and Amine Addition: Dissolve the starting material in anhydrous acetonitrile or DMSO (approximately 0.1-0.5 M). Add the aliphatic amine (2.2-2.5 equiv).

-

Base Addition: Add the base (DBU, 1.2-1.5 equiv, or powdered NaOH, 2.5-3.0 equiv) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If using acetonitrile, remove the solvent under reduced pressure. Dilute the residue with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine. If using DMSO, dilute the reaction mixture with water and extract with dichloromethane (3 x volume). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted guanidine.

Caption: General experimental workflow for guanidine synthesis.

Data Presentation: Expected Outcomes and Considerations

The success and efficiency of this reaction are influenced by the nature of the aliphatic amine. The following table summarizes the expected reactivity and potential challenges.

| Amine Type | Reactivity | Expected Yield | Notes |

| Primary Aliphatic Amines | High | Good to Excellent | The reaction generally proceeds smoothly to afford N,N'-dialkyl-N-tert-butylguanidines. |

| Secondary Aliphatic Amines | Moderate to High | Moderate to Good | Steric hindrance around the nitrogen atom can slow down the reaction rate. Longer reaction times or slightly higher temperatures may be required. The products are N,N',N'-trialkyl-N-tert-butylguanidines. |

| Bulky/Sterically Hindered Amines | Low | Low to Moderate | Significant steric hindrance (e.g., diisopropylamine, tert-butylamine) can impede the nucleophilic attack on the reactive intermediate, leading to lower yields or incomplete conversion. |

| Diamines | High | Variable | Can lead to the formation of cyclic guanidines or oligomeric products depending on the chain length and reaction conditions. Careful control of stoichiometry is crucial. |

Conclusion

The reaction of N-tert-butyl-2,2,2-trichloroacetamide with aliphatic amines provides a valuable and versatile method for the synthesis of a diverse range of substituted guanidines. The protocol is relatively straightforward and utilizes readily available starting materials. A thorough understanding of the reaction mechanism, particularly the role of the trichloromethyl group in forming a reactive intermediate, is key to optimizing the reaction conditions for different substrates. This application note serves as a practical guide for researchers in academic and industrial settings, facilitating the exploration of novel guanidine-containing compounds for various applications, especially in the realm of drug discovery and development.

References

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

-

Organic Syntheses Procedure. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). TSpace. [Link]

-

Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of substituted guanidines. [Link]

-

Pathak, S., Singh, D., & Singh, V. P. (n.d.). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). [Link]

-

Linton, E. V., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54425. [Link]

-

Mori, K., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(2), 2489-2501. [Link]

-

Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. [Link]

-

The Royal Society of Chemistry. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. [Link]

-

Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. [Link]

-

Salah, A. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

-

Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry, 76(17), 6967-6971. [Link]

-

Lee, S., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 7(40), 36035-36043. [Link]

-

Syracuse University Surface. (n.d.). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. [Link]

-

Semenov, P., et al. (2021). Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. Nature Communications, 12(1), 3023. [Link]

-

Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. The Journal of Organic Chemistry, 76(17), 6967-6971. [Link]

-

Girolami Group Website - Illinois. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides. [Link]

-

MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. [Link]

-

Adhikari, A. A., et al. (2019). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. The Journal of Organic Chemistry, 84(15), 9345-9359. [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-butyl-2,2,2-trichloroacetamide. PubChem. [Link]

Sources

Application Note: N-tert-Butyl-2,2,2-trichloroacetamide as a Practical and Safe Equivalent for tert-Butyl Isocyanate in Organic Synthesis

Abstract

Isocyanates are indispensable reagents in the synthesis of a vast array of nitrogen-containing compounds, including ureas and carbamates, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] However, low molecular weight isocyanates, such as tert-butyl isocyanate, are often volatile, highly toxic, flammable, and moisture-sensitive, posing significant handling and safety challenges in a laboratory setting.[2][3] This application note details the use of N-tert-butyl-2,2,2-trichloroacetamide, a stable, crystalline solid, as a safe and efficient surrogate for tert-butyl isocyanate. Through base-mediated, in situ generation of the reactive isocyanate, this method circumvents the hazards associated with direct handling while providing excellent yields and simplifying reaction procedures. We provide detailed protocols for the synthesis of the precursor and its subsequent application in the formation of ureas and carbamates, aimed at researchers, chemists, and professionals in drug development.

Introduction: The Challenge of Isocyanate Chemistry

The high electrophilicity of the central carbon atom in the isocyanate functional group (R-N=C=O) makes it highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and water.[4] This reactivity is the foundation for the synthesis of ureas and carbamates, respectively. While effective, the direct use of reagents like tert-butyl isocyanate requires stringent safety protocols, including the use of chemical fume hoods, specialized personal protective equipment, and inert atmosphere techniques to prevent exposure and unwanted reactions with moisture.[2]

To mitigate these risks, the concept of using "isocyanate surrogates" has gained significant traction.[5][6][7] These are stable compounds that can generate the desired isocyanate in situ under specific reaction conditions, thereby minimizing the concentration of the hazardous species at any given time. N-tert-butyl-2,2,2-trichloroacetamide emerges as an excellent candidate for this role. It is a solid compound, simplifying storage and handling, and can be readily converted to tert-butyl isocyanate when needed.[8]

Mechanism of In Situ Isocyanate Generation

The liberation of tert-butyl isocyanate from N-tert-butyl-2,2,2-trichloroacetamide is achieved through a base-mediated elimination reaction. The process is initiated by the deprotonation of the amide N-H by a suitable base. The resulting anion is unstable and undergoes elimination of the trichloromethyl anion (:CCl₃⁻), which subsequently abstracts a proton from the conjugate acid of the base (or another proton source) to form chloroform (CHCl₃). This process cleanly yields the desired tert-butyl isocyanate.

Figure 1: Mechanism of tert-butyl isocyanate generation.

Key Advantages

| Feature | tert-Butyl Isocyanate (Direct Use) | N-tert-butyl-2,2,2-trichloroacetamide (Surrogate) |

| Physical State | Volatile, flammable liquid[3] | White crystalline solid[9][10] |

| Toxicity | Highly toxic, poison inhalation hazard[3] | Lower volatility, reduced inhalation risk |

| Handling | Requires inert atmosphere, moisture sensitive[2] | Weighed easily in air, stable to storage |

| Reaction Control | Stoichiometric addition of a reactive species | Gradual, controlled release of isocyanate |

| Safety | High risk of exposure and runaway reactions | Significantly improved safety profile |

Experimental Protocols

Protocol 1: Synthesis of N-(tert-Butyl)-2,2,2-trichloroacetamide

This protocol is adapted from a photochemical method that utilizes readily available starting materials.[8][9] It involves the in situ generation of trichloroacetyl chloride from tetrachloroethylene (TCE), which then reacts with tert-butylamine.

Materials and Equipment:

-

Cylindrical quartz reaction vessel

-

Low-pressure mercury lamp (LPML)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Gas inlet tube for oxygen bubbling

-

Gas outlet connected to a trap (e.g., aqueous NaHCO₃ solution)

-

tert-Butylamine hydrochloride

-

Tetrachloroethylene (TCE)

-

Dichloromethane (DCM)

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (separatory funnel, round-bottom flasks)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a cylindrical quartz flask equipped with a magnetic stir bar, combine tert-butylamine hydrochloride (2.19 g, 20 mmol) and tetrachloroethylene (20 mL, 196 mmol).

-

Photochemical Reaction: Place the low-pressure mercury lamp adjacent to the flask. Heat the solution to 80 °C using a heating mantle.

-

Oxygen Bubbling: Vigorously stir the solution while bubbling oxygen (O₂) gas through it at a rate of approximately 0.1 L/min.[9]

-

Irradiation: Irradiate the stirring, heated solution with the UV lamp for 2 hours. Ensure the gas outlet is passed through a trap containing aqueous sodium bicarbonate to neutralize any acidic byproducts.

-

Thermal Reaction: After 2 hours, turn off the lamp and increase the temperature to 120 °C. Continue stirring at this temperature for an additional 3 hours to ensure complete reaction.[8][9]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting crude solid residue with n-hexane to remove non-polar impurities. This affords N-(tert-butyl)-2,2,2-trichloroacetamide as a white solid. The reported yield for this procedure is approximately 71%.[8][9]

-

Characterization: The product can be characterized by NMR spectroscopy. ¹H NMR (400 MHz, CDCl₃): δ 6.48 (br s, 1H), 1.43 (s, 9H).[11]

Protocol 2: Synthesis of N-tert-Butyl-N'-phenylurea (Example Urea Formation)

This protocol describes a general method for the synthesis of unsymmetrical ureas using the in situ generated isocyanate.

Materials and Equipment:

-

N-(tert-Butyl)-2,2,2-trichloroacetamide (from Protocol 1)

-

Aniline (or other primary/secondary amine)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

Reactant Charging: To a round-bottom flask, add N-(tert-butyl)-2,2,2-trichloroacetamide (437 mg, 2.0 mmol), acetonitrile (10 mL), and aniline (186 mg, 2.0 mmol, 1.0 equiv).

-

Base Addition: Add DBU (76 mg, 0.5 mmol, 0.25 equiv) to the stirring solution.[8] DBU acts as the base to initiate the elimination reaction.

-

Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 19-24 hours.[9] The reaction progress can be monitored by TLC or LC-MS.

-

Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Purification: The crude residue can be purified by silica gel column chromatography to yield the desired N-tert-butyl-N'-phenylurea.

Figure 2: General experimental workflow for synthesis.

Scope and Reliability

The methodology of using N-substituted trichloroacetamides as isocyanate precursors has been shown to be effective for a variety of amines.

| Amine Substrate | Base | Conditions | Yield (%) | Reference |

| Butylamine | DBU | 80 °C, CH₃CN | High | [8][9] |

| Benzylamine | DBU | 80 °C, CH₃CN | High | [8] |

| Cyclohexylamine | DBU | 80 °C, CH₃CN | High | [8][9] |

| Piperidine | DBU | 80 °C, CH₃CN | High | [8] |

Note: Specific yield percentages vary based on the exact substrate and reaction time. The table indicates that the reaction is generally high-yielding.

Conclusion

N-tert-butyl-2,2,2-trichloroacetamide serves as an exceptionally valuable reagent for the safe and controlled generation of tert-butyl isocyanate. Its solid nature, stability, and ease of handling present a significant improvement over the direct use of the volatile and toxic liquid isocyanate. The protocols provided herein offer a reliable and reproducible pathway for synthesizing the precursor itself and for its subsequent application in forming ureas and carbamates. This approach enhances laboratory safety and simplifies synthetic procedures, making it a highly recommended alternative for researchers in organic chemistry and drug discovery.

References

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - tert-Butyl isocyanate 97%.

- New Jersey Department of Health. (n.d.). tert-BUTYL ISOCYANATE HAZARD SUMMARY.

- Cole-Parmer. (2005). Material Safety Data Sheet - tert-Butyl isocyanide, 97%.

- NOAA. (n.d.). tert-butyl isocyanate - Report | CAMEO Chemicals.

- Fukuyama, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Publications.

- TCI. (n.d.). tert-Butyl Isocyanide (English) AAA TCI MSDS A2.0. Exposome-Explorer.

- Fukuyama, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. Kobe University Repository.

- Adhikari, A. A., et al. (2017). Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides. Journal of Organic Chemistry.

- Fukuyama, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. PubMed Central.

- Filo. (2025). Short note on application of isocyanate intermediate in organic synthesis.

- Bruffaerts, J., et al. (2019). Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. Journal of the American Chemical Society.

- Bruffaerts, J., et al. (2019). Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. Weizmann Institute of Science.

- Bruffaerts, J., et al. (2019). Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. Organic Chemistry Portal.

- Wikipedia. (n.d.). Isocyanate.

Sources

- 1. Short note on application of isocyanate intermediate in organic synthesis.. [askfilo.com]

- 2. pfaltzandbauer.com [pfaltzandbauer.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles [organic-chemistry.org]

- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 7. Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 11. surface.syr.edu [surface.syr.edu]

purification methods for N-tert-butyl-2,2,2-trichloroacetamide from reaction mixtures

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of N-tert-butyl-2,2,2-trichloroacetamide. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this important chemical intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles behind each step, enabling you to troubleshoot effectively and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and common contaminants associated with N-tert-butyl-2,2,2-trichloroacetamide.

Q1: What are the key physical and chemical properties of N-tert-butyl-2,2,2-trichloroacetamide?

Understanding the compound's properties is critical for selecting appropriate purification and handling procedures. N-tert-butyl-2,2,2-trichloroacetamide is typically a white solid at room temperature.[1][2]

Table 1: Physicochemical Properties of N-tert-butyl-2,2,2-trichloroacetamide

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Cl₃NO | [3][4] |

| Molecular Weight | 218.51 g/mol | [3][4] |

| Appearance | White solid | [1][2] |

| Melting Point | Not consistently reported, but expected for a solid amide. | |

| Boiling Point | Decomposes at elevated temperatures. | [5] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol.[6] Sparingly soluble in hexanes. |

Q2: What are the typical impurities I might encounter in my crude reaction mixture?

Impurities can arise from starting materials, side reactions, or the workup process itself. Identifying potential contaminants is the first step toward their effective removal.

Table 2: Common Impurities and Their Origin

| Impurity | Chemical Name | Origin | Removal Strategy |

| Unreacted Amine | tert-Butylamine / tert-Butylamine hydrochloride | Starting Material | Aqueous acid wash (e.g., dilute HCl) during workup. |

| Unreacted Acylating Agent | Trichloroacetyl chloride / Trichloroacetonitrile | Starting Material | Aqueous wash (hydrolyzes), careful evaporation. |

| Hydrolysis Product | 2,2,2-Trichloroacetic acid | Product degradation | Minimize contact with water, especially at high temps; neutral aqueous washes.[7] |

| Related Imidate | tert-Butyl 2,2,2-trichloroacetimidate | Synthesis By-product | Careful workup, chromatography if necessary.[8] |

| Residual Solvents | Dichloromethane, Diethyl ether, Hexane, etc. | Reaction/Workup | Drying under high vacuum. |

| Inorganic Salts | Sodium/Potassium chlorides, etc. | Reaction By-products | Aqueous wash, filtration. |

Q3: How should I properly handle and store purified N-tert-butyl-2,2,2-trichloroacetamide?

Proper storage is crucial to maintain the integrity of your purified compound. This amide is known to be sensitive to moisture.[9]

-

Short-term Storage: Store in a tightly sealed container in a desiccator at room temperature.

-

Long-term Storage: For extended periods, it is best to store the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[3][10]

Q4: What are the primary safety precautions for working with this compound?

Safety is paramount. N-tert-butyl-2,2,2-trichloroacetamide is classified as an irritant.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][10]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6][9]

-

Hazards: The compound causes skin, eye, and respiratory irritation.[9][10] The related imidate is a flammable liquid, so appropriate care should be taken with crude mixtures which may contain it.[3][9]

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during the purification process.

Q: My final product is an oil or a waxy, low-melting solid, not the expected crisp white solid. What's wrong?

A: This is a classic sign of persistent impurities that are depressing the melting point of your compound.

-

Causality: The most common culprits are residual solvents or organic by-products that have similar solubility characteristics to your desired product. Even small amounts of these impurities can prevent proper crystal lattice formation.

-

Solution Pathway:

-

Ensure Complete Solvent Removal: First, place your material under a high vacuum for several hours to remove any volatile solvents.

-

Trituration/Washing: If the product remains oily, perform a trituration. This involves stirring the crude material as a slurry in a solvent in which the desired product is poorly soluble but the impurities are soluble. For N-tert-butyl-2,2,2-trichloroacetamide, washing or triturating with cold n-hexane is highly effective.[1][2] This will dissolve many organic impurities and leave your product as a solid.

-

Recrystallization: If trituration is insufficient, recrystallization is the definitive next step. A mixed solvent system of dichloromethane and n-hexane has been reported to be effective for analogous compounds.[1][2]

-

Q: My yield is significantly lower than expected after purification. Where could my product have gone?

A: Product loss can occur at multiple stages. A systematic review of your procedure is key to identifying the cause.

-

Causality & Solutions:

-

Aqueous Workup: While necessary to remove salts, prolonged or aggressive washing can lead to losses, especially if emulsions form or if the product has slight aqueous solubility. Use brine (saturated NaCl solution) to break emulsions and reduce the solubility of your organic product in the aqueous layer.

-

Recrystallization Issues: Using an excessive amount of the "good" solvent (the one in which the compound is soluble when hot) is the most common reason for low recovery.[11][12] The goal is to create a saturated solution at high temperature, from which the product will crystallize upon cooling. If too much solvent is used, the solution will not be saturated, and the product will remain dissolved even when cold.

-

Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize on the filter paper or in the funnel stem.[12] To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

-

Incomplete Crystallization: Ensure you are allowing sufficient time for crystallization and that you are cooling the solution in an ice bath after it has reached room temperature to maximize the recovery of your product.[12][13]

-

Q: My NMR spectrum shows persistent unknown peaks even after washing. How can I identify and remove them?

A: This indicates that the impurities have very similar properties to your product, making simple physical separation difficult.

-

Causality: These are likely structurally related by-products from the synthesis, such as isomers or oligomers. For instance, the related tert-Butyl 2,2,2-trichloroacetimidate, which can be used to alkylate amines, might be present from an alternative synthetic approach or as an impurity in starting materials.[5][14]

-

Solution Pathway:

-

Characterization: Attempt to identify the impurity through detailed analysis of NMR (1H, 13C, COSY), and perhaps LC-MS if available.

-

Recrystallization: A carefully performed recrystallization is the most powerful tool here. The slow formation of crystals from a minimally saturated solution often excludes impurities from the crystal lattice.[13] Experiment with different solvent systems if the standard ones fail. Common systems include hexane/ethyl acetate or hexane/acetone.[15]

-

Chromatography: If all else fails, silica gel column chromatography is the ultimate solution for separating closely related compounds. Use a solvent system with low polarity (e.g., starting with 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.

-

Q: I suspect my product is decomposing or hydrolyzing during the aqueous workup. How can I prevent this?

A: The trichloroacetamide functional group can be sensitive to hydrolysis, especially under non-neutral pH or at elevated temperatures.[7]

-

Causality: The presence of excess acid or base from the reaction mixture can catalyze the hydrolysis of the amide bond to form trichloroacetic acid and tert-butylamine.

-

Solution Pathway:

-

Neutralize First: Before washing with water, carefully neutralize the reaction mixture with a mild reagent like sodium bicarbonate solution until effervescence ceases.

-

Work Cold: Perform all aqueous washes using cold water or brine and an ice bath to keep the separatory funnel cool.

-

Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after shaking.

-

Dry Thoroughly: After the final wash, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

-

Section 3: Detailed Purification Protocols

Protocol 1: Standard Aqueous Workup and Hexane Wash

This procedure is suitable for removing inorganic salts, water-soluble starting materials, and some polar impurities.

-

Quenching & Extraction: Carefully pour the crude reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine & Wash: Combine the organic extracts. Wash sequentially with 1) deionized water, 2) 5% sodium bicarbonate solution (if the reaction was acidic), and 3) brine (saturated NaCl solution).

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Swirl and let it stand for 15-20 minutes.

-

Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Hexane Wash (Trituration): To the concentrated residue (which may be an oil or solid), add a small amount of cold n-hexane.[1][2] Vigorously swirl or stir the mixture. The desired N-tert-butyl-2,2,2-trichloroacetamide should precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of additional cold n-hexane. Dry the purified product under high vacuum.

Protocol 2: Recrystallization from a Mixed-Solvent System

This method is designed to obtain high-purity, crystalline material, and is particularly effective for removing closely related organic impurities.[1][2]

-

Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add the minimum amount of warm dichloromethane (CH₂) to just dissolve the solid. Gentle heating on a warm plate may be necessary. Do not overheat.

-

Induce Crystallization: While swirling the solution, slowly add n-hexane dropwise. You will observe the solution becoming cloudy (turbid). This indicates that the saturation point has been reached.

-

Re-dissolve (Optional but Recommended): If significant cloudiness appears, add a few drops of dichloromethane back into the flask until the solution just becomes clear again. This ensures you are at the ideal starting point for slow crystal growth.

-

Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of large, pure crystals.[11]

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

-

Isolation & Drying: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold n-hexane, and dry thoroughly under high vacuum.

Section 4: Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the state of your crude product.

Caption: Decision workflow for purifying N-tert-butyl-2,2,2-trichloroacetamide.

References

-

Takahide, F., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Publications. Retrieved February 25, 2026, from [Link]

-

N-tert-butyl-2,2,2-trichloroacetamide | C6H10Cl3NO | CID 304045. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

-

Takahide, F., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. Kobe University. Retrieved February 25, 2026, from [Link]

-

Bandyopadhyay, M., et al. (n.d.). General overview of hydrolysis/deprotection methods of trichloroacetamide derivatives. ResearchGate. Retrieved February 25, 2026, from [Link]

-

Recrystallization. (n.d.). HBCSE. Retrieved February 25, 2026, from [Link]

-

Recrystallization1. (n.d.). University of Massachusetts. Retrieved February 25, 2026, from [Link]

-

Experiment 2: Recrystallization. (n.d.). Simon Fraser University. Retrieved February 25, 2026, from [Link]

-

Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products. (n.d.). SURFACE at Syracuse University. Retrieved February 25, 2026, from [Link]

- Process for the preparation of high purity crystalline trichloroacetamide from trichloroacetyl chloride. (n.d.). Google Patents.

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 25, 2026, from [Link]

-

Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved February 25, 2026, from [Link]

-

Hydrolysis of tert-Butyl Chloride Study. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]

-

Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. (n.d.). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

-

Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 3. tert-Butyl 2,2,2-trichloroacetimidate 96 98946-18-0 [sigmaaldrich.com]

- 4. N-tert-butyl-2,2,2-trichloroacetamide | C6H10Cl3NO | CID 304045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(TERT-BUTYL)-2-CHLOROACETAMIDE - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. athabascau.ca [athabascau.ca]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]

- 15. Reagents & Solvents [chem.rochester.edu]

Reaction Optimization Help Desk: Trichloroacetyl Chloride (TCAC) Workflows

Status: Online Operator: Senior Application Scientist Subject: Removal of TCAC and Trichloroacetic Acid (TCA) Byproducts

Introduction

Welcome to the Reaction Optimization Help Desk. You are likely here because your amide synthesis using trichloroacetyl chloride (TCAC) has resulted in a crude mixture contaminated with persistent acid byproducts, or your purification is suffering from severe streaking.

TCAC is a highly electrophilic acylating agent. Upon reaction or quenching, it generates Trichloroacetic Acid (TCA) , a byproduct with significantly different physicochemical properties than standard acetic acid. This guide treats your purification challenges as "Support Tickets," providing mechanistic solutions rather than just recipes.

Ticket #TCAC-001: Persistent Acid Contamination (Aqueous Workup)

User Issue: "I washed my reaction with saturated sodium bicarbonate, but my NMR still shows a significant singlet at ~10-12 ppm, and my product is an oil instead of a solid."

Diagnosis:

You are fighting

Technical Insight:

Because TCA is nearly 10,000 times more acidic than acetic acid, it exists almost exclusively as an ion in water. However, its lipophilic trichloromethyl group allows the protonated form to hide effectively in organic solvents (DCM/EtOAc) if the pH drops even slightly below neutral at the interface.

The Solution: The "Double-Quench" Protocol

Do not quench directly with base. The heat of hydrolysis + acid-base neutralization = violent exotherm and

-

Phase 1: Hydrolysis (The Cold Quench)

-

Cool reaction to 0°C.

-

Add ice-cold water (3 equiv. relative to TCAC) dropwise.

-

Mechanism:[3] This converts excess TCAC to TCA and HCl in a controlled manner without gas evolution.

-

Stir for 15 minutes.

-

-

Phase 2: Ionization (The Extraction)

-

Dilute with your organic solvent (EtOAc is preferred over DCM to avoid emulsions).[3]

-

Wash with 1.0 M

(Potassium Carbonate) , not Bicarbonate. -

Why? Carbonate is more basic (

) and suppresses the equilibrium of TCA re-protonation better than bicarbonate. -

Critical Step: Check the pH of the aqueous layer.[4] It must be > pH 9. If not, wash again.

-

Data Comparison: Acid Removal Efficiency

| Wash Solution | pH (Approx) | Risk Factor | TCA Removal Efficiency |

| Water | 7.0 (drops quickly) | Low | Poor (Equilibrium) |

| Sat. | 8.5 | High ( | Moderate |

| 1.0 M | ~11.5 | Medium (Base Sensitive) | Excellent |

| 1.0 M NaOH | 14.0 | High (Amide Hydrolysis) | Excellent |

Ticket #TCAC-002: Chromatography "Streaking"

User Issue: "My product spots are tailing badly on TLC, and the column chromatography gave impure mixed fractions. I suspect the TCA is co-eluting."

Diagnosis:

TCA is "smearing" your separation. The highly acidic TCA interacts strongly with the silanol groups (

The Solution: Buffered Mobile Phases You must deactivate the silica or ionize the acid to force it to stay at the baseline (or elute at the solvent front).

Protocol A: The "Acid-Kill" Modifier (For Robust Compounds) Add 0.5% to 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

-

Mechanism:[3] TEA binds to the acidic silanol sites on the silica, preventing the TCA (and your amide) from hydrogen-bonding to the stationary phase. This sharpens the peaks.

Protocol B: The "Reverse-Phase" Alternative If normal phase fails, TCA is easily removed via C18 Reverse Phase chromatography.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Outcome: TCA elutes near the solvent front (highly polar), while the trichloroacetamide product retains longer due to the lipophilic

group.

Ticket #TCAC-003: Water-Sensitive Scavenging (High Throughput)

User Issue: "My product hydrolyzes in water. I cannot do an aqueous workup, but I have excess TCAC."

Diagnosis: You need a "solid-phase quench." This technique uses functionalized polymer resins to chemically react with and trap the impurities, allowing you to filter them away.

The Solution: Polymer-Supported Sequestration Use a Polymer-Supported Amine (PS-Amine) or PS-Trisamine .

-

Calculate Loading: Check the resin capacity (usually 1.0–3.0 mmol/g). Use 2–3 equivalents relative to the excess TCAC.

-

Incubation: Add resin to the reaction mixture (DCM or THF). Agitate gently for 1–2 hours.

-

Mechanism: The resin's amine attacks the TCAC, forming a covalent amide bond anchored to the bead. It also scavenges the HCl byproduct as an ammonium salt.

-

Filtration: Filter through a fritted funnel. The filtrate contains your product; the toxic byproducts remain on the beads.

Figure 1: Decision workflow for removing TCAC. Use resin scavenging when aqueous workup is impossible.

Safety & Handling Protocol

Hazard Identification:

-

Corrosivity: TCAC causes severe skin burns and eye damage.[5][6]

-

Inhalation: Fatal if inhaled.[7] The hydrolysis releases HCl gas and TCA mist.

-

Water Reactivity: Reacts violently with water.[5]

Emergency Procedures:

-

Spill: Do NOT absorb with paper towels (fire risk due to HCl heat). Use dry sand or Vermiculite. Neutralize with weak base (soda ash) only after absorbing.

-

Rotary Evaporation: When stripping solvents containing TCAC/TCA, use a liquid nitrogen trap or a scrubber filled with KOH solution to protect the vacuum pump and prevent exhaust of corrosive fumes.

Frequently Asked Questions (FAQ)

Q: Can I remove TCA by rotary evaporation? A: Generally, no. TCA has a boiling point of ~196°C. While it can sublime, it usually remains as an oil. Co-evaporation with toluene can sometimes help drive it off azeotropically, but extraction is far more efficient.

Q: Why is my product turning pink/red during the workup? A: This often indicates the formation of "haloform" type intermediates or oxidation if you are using aromatic amines. Ensure your quench is cold and your base is not too strong (avoid NaOH if possible).

Q: Can I use Troc (2,2,2-trichloroethoxycarbonyl) deprotection conditions to clean up? A: No. Troc deprotection (Zn/Acetic Acid) cleaves the carbamate. If you are trying to synthesize a trichloroacetamide, those conditions might degrade your product.

References

-

Acidity of Trichloroacetic Acid

- PubChem Compound Summary for CID 6421, Trichloroacetic Acid.

-

Source: [Link]

-

Chromatographic Purification Strategies

- Reich, H. J. "Flash Chromatography." University of Wisconsin-Madison. (Standard protocols for mobile phase modifiers).

-

Source: [Link]

-

Polymer-Supported Scavenging

- Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1 (2000).

-

Source: [Link]

- Cameo Chemicals. "Trichloroacetyl Chloride.

Sources

A Comparative Guide to the ¹H NMR Chemical Shifts of N-tert-butyl-2,2,2-trichloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in modern chemistry, providing a wealth of information about the structure and electronic environment of molecules. The chemical shift (δ), reported in parts per million (ppm), is a fundamental parameter derived from a ¹H NMR spectrum. It indicates the location of a proton signal relative to a standard, typically tetramethylsilane (TMS), and is highly sensitive to the local electronic environment of the proton. Understanding the factors that influence chemical shifts, such as inductive effects, anisotropy, and hydrogen bonding, is crucial for accurate spectral interpretation and structural confirmation.

This guide focuses on the ¹H NMR characteristics of N-tert-butyl-2,2,2-trichloroacetamide, a molecule that presents an interesting case study due to the presence of two distinct and influential functional groups: the sterically demanding tert-butyl group and the strongly electron-withdrawing trichloromethyl group.

Analysis of the ¹H NMR Spectrum of N-tert-butyl-2,2,2-trichloroacetamide

The ¹H NMR spectrum of N-tert-butyl-2,2,2-trichloroacetamide is characterized by two distinct signals, corresponding to the two types of protons present in the molecule: the amide N-H proton and the nine equivalent protons of the tert-butyl group.

Experimental Data in Deuterated Chloroform (CDCl₃)

In the commonly used deuterated solvent, chloroform-d (CDCl₃), the ¹H NMR spectrum of N-tert-butyl-2,2,2-trichloroacetamide exhibits the following signals:

| Proton Type | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |

| Amide (N-H) | 6.48 ppm | Broad Singlet | 1H |

| tert-Butyl (-C(CH₃)₃) | 1.43 ppm | Singlet | 9H |

Data sourced from a study on trichloroacetimidates as alkylating reagents[1].

Interpretation of Chemical Shifts

The Amide Proton (N-H) at 6.48 ppm: The chemical shift of the amide proton is significantly downfield, a characteristic feature of protons attached to nitrogen in an amide linkage. This deshielding is a consequence of several factors:

-

Resonance Delocalization: The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group. This delocalization reduces the electron density around the nitrogen and, consequently, around the attached proton, leading to a downfield shift.

-

Inductive Effect: The electronegative oxygen and nitrogen atoms of the amide group inductively withdraw electron density from the N-H bond, further deshielding the proton.

-

Anisotropy of the Carbonyl Group: The π-electron system of the carbonyl group generates a magnetic field that deshields protons located in a conical region around the C=O bond, which includes the amide proton.

The broadness of the N-H signal is a common phenomenon and can be attributed to several factors, including intermediate rates of chemical exchange with trace amounts of water or acid in the solvent, as well as quadrupolar broadening from the ¹⁴N nucleus.

The tert-Butyl Protons at 1.43 ppm: The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C single bonds. They appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of approximately 1.43 ppm is in the typical range for alkyl protons. However, its specific location is influenced by the proximity of the electron-withdrawing amide group, which causes a slight downfield shift compared to the protons of tert-butane (which resonate at approximately 0.9 ppm).

Comparative Analysis with Structurally Related Amides

To fully appreciate the electronic effects at play in N-tert-butyl-2,2,2-trichloroacetamide, it is instructive to compare its ¹H NMR spectrum with those of structurally related amides. This comparison allows for the isolation and understanding of the influence of the trichloromethyl and tert-butyl groups.

The Inductive Effect of the Trichloromethyl Group: A Comparison with N-tert-butylacetamide

The most insightful comparison is with N-tert-butylacetamide, which replaces the electron-withdrawing CCl₃ group with a much less electronegative CH₃ group.

| Compound | Solvent | Acetyl-CH₃ (δ) | tert-Butyl (δ) | Amide N-H (δ) |

| N-tert-butyl-2,2,2-trichloroacetamide | CDCl₃ | - | 1.43 | 6.48 |

| N-tert-butylacetamide | Benzene-d₆ | 1.68 | 1.16 | Not Reported |

Data for N-tert-butylacetamide sourced from a study on a titanium amidate compound[1]. Note the use of benzene-d₆ as the solvent, which can induce different chemical shifts compared to CDCl₃ due to aromatic solvent-induced shifts (ASIS).

The key takeaway from this comparison is the powerful deshielding effect of the trichloromethyl group. The three highly electronegative chlorine atoms strongly withdraw electron density through the sigma bonds (inductive effect). This reduces the electron density across the entire molecule, including the amide N-H and the tert-butyl protons. This is why the N-H proton in the trichloro-derivative is expected to be significantly more downfield than in the non-chlorinated analogue, and the tert-butyl protons are also shifted downfield.

The Influence of the N-Substituent: A Comparison with other 2,2,2-Trichloroacetamides

By keeping the trichloroacetyl group constant and varying the N-substituent, we can observe the impact of the substituent's electronic and steric properties on the amide N-H chemical shift.

| Compound | N-Substituent | Solvent | N-H Chemical Shift (δ) |

| N-tert-butyl-2,2,2-trichloroacetamide | tert-Butyl | CDCl₃ | 6.48 |

| N-benzyl-2,2,2-trichloroacetamide | Benzyl | CDCl₃ | 6.96 |

| N-butyl-2,2,2-trichloroacetamide | n-Butyl | CDCl₃ | 6.71 |

Data for N-benzyl- and N-butyl-derivatives sourced from a publication by Kobe University[2].

From this comparison, we can infer that the electronic nature of the N-substituent influences the chemical shift of the amide proton. The more electron-withdrawing the environment of the N-H proton, the more it is deshielded and the further downfield its signal appears.

The following diagram illustrates the key structural features and electronic effects influencing the ¹H NMR chemical shifts in N-tert-butyl-2,2,2-trichloroacetamide.

Figure 2. General workflow for ¹H NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H NMR spectrum of N-tert-butyl-2,2,2-trichloroacetamide provides a clear illustration of fundamental principles in NMR spectroscopy. The downfield chemical shift of the amide proton is a result of the combined deshielding effects of amide resonance and the strong inductive withdrawal of the trichloromethyl group. The singlet for the tert-butyl protons, while in the typical alkyl region, is also influenced by the electronic environment of the amide functionality.

By comparing the spectrum of the title compound with those of N-tert-butylacetamide and other N-substituted 2,2,2-trichloroacetamides, researchers can gain a deeper appreciation for how subtle changes in molecular structure are reflected in the ¹H NMR spectrum. This understanding is paramount for the confident structural elucidation of novel compounds in a research and development setting.

References

- Balcı, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

-

Kobe University. (2023, January 4). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Syracuse University. (n.d.). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. SURFACE at Syracuse University. Retrieved from [Link]

-

MDPI. (2024, March 6). Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium. Retrieved from [Link]

Sources

mass spectrometry fragmentation pattern of N-tert-butyl-2,2,2-trichloroacetamide

[1]

Executive Summary

In the realm of structural elucidation and impurity profiling, N-tert-butyl-2,2,2-trichloroacetamide represents a critical diagnostic marker.[1] Often encountered as a byproduct in the Ritter reaction or utilized as a specialized derivatizing agent, its mass spectrometric (MS) signature offers unique advantages over its fluorinated analogs.

This guide provides an in-depth technical comparison of the fragmentation patterns of N-tert-butyl-2,2,2-trichloroacetamide against its common alternative, N-tert-butyl-2,2,2-trifluoroacetamide .[1] We analyze the "performance" of these compounds in terms of spectral diagnostic utility, isotopic leveraging, and ionization stability.

Chemical Identity & Properties

| Feature | N-tert-butyl-2,2,2-trichloroacetamide (Target) | N-tert-butyl-2,2,2-trifluoroacetamide (Alternative) |

| Formula | C₆H₁₀Cl₃NO | C₆H₁₀F₃NO |

| MW (Monoisotopic) | 216.98 Da | 169.07 Da |

| Halogen Character | Trichloromethyl (-CCl₃) | Trifluoromethyl (-CF₃) |

| Key Application | Impurity profiling (Ritter reaction), heavy-atom tagging | Volatile derivatization (GC-MS) |

| Isotopic Signature | Complex Multi-peak Cluster (³⁵Cl/³⁷Cl) | Single Peak (¹⁹F is monoisotopic) |

Experimental Methodology

To ensure reproducibility, the following GC-MS protocol is recommended for the analysis of trichloroacetamides. This protocol minimizes thermal degradation of the labile tert-butyl group prior to ionization.[1]

Protocol: Low-Energy EI-MS Acquisition

-

Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM). Avoid protic solvents to prevent amide hydrolysis.[1]

-

Inlet Conditions: Splitless injection at 200°C. Note: Temperatures >250°C may induce on-column degradation (isobutylene loss).[1]

-

Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

-

Oven Ramp: 60°C (hold 1 min) → 20°C/min → 280°C.

-

Ionization: Electron Ionization (EI) at 70 eV.[1]

-

Scan Range: m/z 40–300.

Fragmentation Analysis & Mechanism

The fragmentation of N-tert-butyl-2,2,2-trichloroacetamide is driven by the competition between the stability of the tert-butyl carbocation and the inductive destabilization from the trichloromethyl group.

Primary Fragmentation Pathways[1]

-

Pathway A: tert-Butyl Cation Formation (Base Peak) [1]

-

Pathway B: Alpha-Cleavage (Acylium Ion) [1]

-

Mechanism: Cleavage of the amide bond (C-N) generates the trichloroacetyl cation.

-

Observation: Cluster at m/z 145, 147, 149 (due to Cl isotopes).[1]

-

-

Pathway C: Trichloromethyl Cation

-

Mechanism: Direct cleavage of the C-C bond adjacent to the carbonyl.

-

Observation: Cluster at m/z 117, 119, 121 .[1]

-

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships in the fragmentation cascade.

Caption: Mechanistic fragmentation map of N-tert-butyl-2,2,2-trichloroacetamide under 70 eV EI conditions.

Comparative Performance: Trichloro- vs. Trifluoro-

This section objectively compares the "Target" (Trichloro) against the "Alternative" (Trifluoro) to guide researchers in selection and identification.

A. Spectral Diagnostic Utility[1]

-

Trichloroacetamide (Target): High diagnostic value due to the Chlorine Isotope Cluster .[1]

-

The presence of three chlorine atoms creates a distinct "fingerprint" (M, M+2, M+4, M+6) with relative intensities of approximately 100:96:31:3. This allows for immediate visual confirmation of the moiety, even in complex matrices.[1]

-

-

Trifluoroacetamide (Alternative): Lower diagnostic visual distinctiveness.[1]

-

Fluorine is monoisotopic.[1] The spectrum is simpler but lacks the unique pattern that confirms the presence of the halogenated group instantly.

-

B. Ionization Stability (Molecular Ion)[1]

-

Target: The bulky, electron-withdrawing -CCl₃ group, combined with the labile tert-butyl group, makes the molecular ion (M+ ) extremely weak or invisible.[1] The spectrum is dominated by fragment ions.

-

Alternative: The -CF₃ group is smaller and the C-F bond is stronger. While the tert-butyl group still drives fragmentation to m/z 57, the molecular ion region is often cleaner, though still weak.[1]

C. Quantitative Comparison of Key Ions

| Ion Identity | Trichloroacetamide (m/z) | Trifluoroacetamide (m/z) | Interpretation |

| Base Peak | 57 | 57 | Both dominated by stable t-butyl cation.[1] |

| Halomethyl | 117, 119, 121 (CCl₃⁺) | 69 (CF₃⁺) | CCl₃ provides isotopic confirmation; CF₃ does not.[1] |

| Acylium | 145, 147, 149 | 97 | Mass shift of +48 Da per halogen substitution (Cl vs F).[1] |

| [M - Methyl] | 202 (Cluster) | 154 | Diagnostic high-mass fragment.[1] |

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Acetamide, 2,2,2-trichloro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

-

Reddy, K. L. (2003).[1] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction.[1][4] Tetrahedron Letters, 44(7), 1453-1455.[1] [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 24: Chemoselectivity and Protecting Groups).[1]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books.

Sources

- 1. N-tert-butyl-2,2,2-trichloroacetamide | C6H10Cl3NO | CID 304045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acetamide, 2,2,2-trichloro- [webbook.nist.gov]